molecular formula C6H8ClNO2 B1610376 1-Piperidinecarbonyl chloride, 4-oxo- CAS No. 206182-51-6

1-Piperidinecarbonyl chloride, 4-oxo-

Cat. No.: B1610376
CAS No.: 206182-51-6
M. Wt: 161.58 g/mol
InChI Key: RGTHYSAQQJPLTA-UHFFFAOYSA-N
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Description

1-Piperidinecarbonyl chloride, 4-oxo- is a chemical compound with the molecular formula C6H8ClNO2. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is known for its reactivity and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Piperidinecarbonyl chloride, 4-oxo- can be synthesized through the reaction of piperidine with phosgene. The reaction typically occurs under controlled conditions to ensure safety and efficiency. The general reaction is as follows: [ \text{Piperidine} + \text{Phosgene} \rightarrow \text{1-Piperidinecarbonyl chloride, 4-oxo-} ]

Industrial Production Methods: In industrial settings, the production of 1-Piperidinecarbonyl chloride, 4-oxo- involves large-scale reactions with stringent control over temperature and pressure to maximize yield and purity. The use of automated systems and continuous flow reactors is common to enhance safety and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Piperidinecarbonyl chloride, 4-oxo- undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.

    Hydrolysis: In the presence of water, it hydrolyzes to form 4-oxo-1-piperidinecarboxylic acid.

    Reduction: It can be reduced to form 4-hydroxy-1-piperidinecarbonyl chloride.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols

    Hydrolysis Conditions: Water, acidic or basic medium

    Reduction Reagents: Lithium aluminum hydride, sodium borohydride

Major Products Formed:

Scientific Research Applications

1-Piperidinecarbonyl chloride, 4-oxo- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Piperidinecarbonyl chloride, 4-oxo- involves its reactivity with nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is utilized in the formation of amides and esters, which are important in various chemical synthesis processes. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

  • 1-Pyrrolidinecarbonyl chloride
  • 4-Morpholinecarbonyl chloride
  • Dimethylcarbamyl chloride
  • 4-Methyl-1-piperazinecarbonyl chloride hydrochloride

Comparison: 1-Piperidinecarbonyl chloride, 4-oxo- is unique due to its specific structure and reactivity. Compared to similar compounds, it offers distinct advantages in terms of reactivity and the types of products formed. For example, 4-Morpholinecarbonyl chloride has a different ring structure, which affects its reactivity and applications. Similarly, dimethylcarbamyl chloride has different substituents, leading to variations in its chemical behavior .

Properties

IUPAC Name

4-oxopiperidine-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClNO2/c7-6(10)8-3-1-5(9)2-4-8/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGTHYSAQQJPLTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60474001
Record name 1-PIPERIDINECARBONYL CHLORIDE, 4-OXO-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206182-51-6
Record name 1-PIPERIDINECARBONYL CHLORIDE, 4-OXO-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of triphosgene (2.84 g, 9.6 mmol) in methylene chloride (100 mL) at 0° C. was treated with a solution of 1-benzyl-piperidin-4-one (6.0 g, 31.7 mmol) in methylene chloride (100 mL). The reaction mixture was allowed to warm to 25° C. and was stirred at 25° C. overnight. At this time, the mixture was concentrated in vacuo. Flash chromatography (Merck Silica gel 60, 230-400 mesh, gradient elution 60/40 ethyl acetate/hexanes) afforded 4-oxo-piperidine-1-carbonyl chloride (3.9 g, 76%) as a brown oil. The NMR spectrum obtained on the sample is compatible with its structure.
Quantity
2.84 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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